3-Hepten-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Food Science and Flavor Research:

- Flavoring agent: 3-Hepten-2-one is primarily used in the food industry as a flavoring agent. It contributes a rich, buttery, and slightly green aroma to various dairy products, including cheeses, creams, and custards []. Additionally, it enhances the flavor profile of fatty nuts like cashews and Brazil nuts [].

- Research tool in flavor chemistry: Researchers use 3-Hepten-2-one as a reference compound in studies aiming to understand and characterize the volatile aroma compounds present in various food products []. This understanding helps food scientists develop and improve flavor profiles in processed foods.

Organic Chemistry:

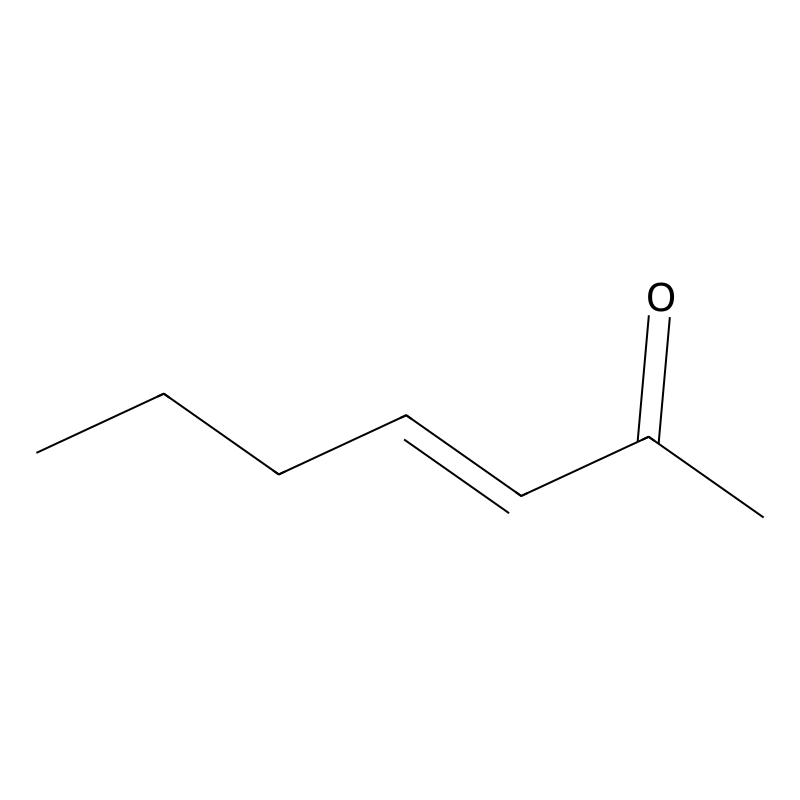

3-Hepten-2-one is an organic compound with the molecular formula and a molecular weight of approximately 112.17 g/mol. It is classified as a ketone, specifically an unsaturated ketone, due to the presence of a double bond between the second and third carbon atoms in its chain. This compound is known for its distinctive odor, which is often described as fruity or floral, making it of interest in the flavor and fragrance industries. The compound exists in two geometric isomers: (E)-3-hepten-2-one and (Z)-3-hepten-2-one, with the (E) configuration being more commonly referenced in literature .

- Hydrogenation: The addition of hydrogen across the double bond can convert 3-hepten-2-one into heptan-2-one.

- Nucleophilic Addition: It can react with nucleophiles such as Grignard reagents or organolithium compounds, leading to the formation of alcohols after hydrolysis.

- Oxidation: Under oxidative conditions, 3-hepten-2-one can be converted to carboxylic acids or other oxidized products.

These reactions highlight its reactivity due to the unsaturation and the carbonyl group present in the molecule .

Several synthetic routes exist for producing 3-hepten-2-one. Notable methods include:

- Aldol Condensation: This method involves the condensation of butyraldehyde with acetone in the presence of a base such as sodium hydroxide.

- Hydrocarbon Rearrangement: Starting from simpler hydrocarbons, rearrangements can yield 3-hepten-2-one through controlled conditions.

- Catalytic Reactions: Utilizing catalysts to facilitate reactions between alkenes and carbonyl compounds can also produce this ketone.

One specific synthesis method involves adding butyraldehyde gradually to a solution containing sodium hydroxide and acetone, followed by extraction and purification processes .

3-Hepten-2-one finds applications across various industries:

- Flavoring Agent: Its pleasant aroma makes it suitable for use in food products and beverages.

- Fragrance Industry: Used in perfumes and scented products due to its floral notes.

- Chemical Intermediate: Serves as a precursor for synthesizing other organic compounds in laboratory settings.

These applications leverage both its sensory properties and its chemical reactivity .

Interaction studies involving 3-hepten-2-one primarily focus on its sensory properties and biological interactions. Its potential antimicrobial activity suggests interactions at the cellular level, though comprehensive studies are needed to elucidate mechanisms of action fully. Additionally, research into how it interacts with other compounds in formulations (e.g., food or cosmetic products) is ongoing to ensure stability and efficacy .

3-Hepten-2-one shares structural characteristics with several other compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Heptanone | C7H14O | Saturated ketone; lacks double bond |

| 4-Heptanone | C7H14O | Ketone located at the fourth carbon; different reactivity |

| 3-Octanone | C8H16O | Longer carbon chain; different physical properties |

| 4-Methyl-3-pentanone | C6H12O | Methyl group substitution affecting boiling point |

Uniqueness of 3-Hepten-2-one:

The presence of a double bond distinguishes 3-hepten-2-one from its saturated counterparts, influencing both its reactivity and sensory attributes. This unsaturation allows for unique reactions not possible with fully saturated ketones, making it particularly valuable in synthetic organic chemistry .

The synthesis of 3-hepten-2-one typically involves cross-aldol condensation reactions between acetone and butyraldehyde followed by dehydration. This section explores the various catalytic approaches, reaction dynamics, and sustainable methods employed in its production.

Catalytic Synthesis Methodologies

Nitrogen-containing base catalysts in cross-aldol condensations

Nitrogen-containing base catalysts have emerged as superior alternatives to traditional inorganic bases for the synthesis of 3-hepten-2-one. These catalysts facilitate the cross-aldol condensation between acetone and butyraldehyde, offering significant advantages in terms of reaction conditions and product yields.

The general procedure involves adding the aldehyde component gradually to a solution containing the catalyst and acetone, followed by warming to room temperature and stirring overnight. Unlike traditional methods using sodium hydroxide in aqueous media, nitrogen-containing bases can achieve higher selectivity under milder conditions.

Table 1. Comparison of nitrogen-containing base catalysts for cross-aldol condensation to produce unsaturated ketones.

*With microwave assistance

The effectiveness of these catalysts stems from their ability to efficiently generate the enolate intermediate from acetone, which subsequently undergoes nucleophilic attack on the carbonyl carbon of butyraldehyde. The trans-configuration of the resulting double bond in 3-hepten-2-one is typically favored under these conditions due to thermodynamic stability.

One-pot synthesis strategies for intermediates in herbicide production

3-Hepten-2-one serves as a valuable intermediate in the synthesis of various herbicides, particularly clethodim, a selective post-emergence herbicide used in broad-leaved crops. The development of efficient one-pot synthesis methods has significantly improved the production process for these agricultural chemicals.

A streamlined approach for synthesizing 3-hepten-2-one involves the direct condensation of butyraldehyde and acetone in the presence of a suitable catalyst system. This one-step process offers advantages over multi-step methods that require isolation of intermediates, resulting in higher overall yields and reduced waste generation.

One innovative approach employs a combination of solid base catalysts and ionic liquids. For example, a mixture of calcium oxide and triethylamine sulfate has been reported to effectively catalyze the formation of trans-3-hepten-2-one from butyraldehyde and acetone under microwave irradiation, achieving a 70% yield in just 20 minutes.

Table 2. One-pot synthetic approaches for 3-hepten-2-one production.

These one-pot strategies align with the principles of green chemistry by minimizing the number of synthetic steps, reducing solvent usage, and improving atom economy.

Cross-Aldol Condensation Dynamics

Role of acetone and aldehyde precursors in selective product formation

The selective formation of 3-hepten-2-one through cross-aldol condensation is highly dependent on the reactivity and relative concentrations of the acetone and butyraldehyde precursors. Understanding these dynamics is crucial for optimizing reaction conditions and maximizing yield.

The cross-aldol condensation proceeds through several key steps: (1) enolate formation from acetone, (2) nucleophilic attack on the aldehyde carbonyl, (3) aldol product formation, and (4) dehydration to form the α,β-unsaturated ketone. Each stage presents opportunities for competing reactions that can reduce selectivity.

Studies on mixed-aldol condensation systems have revealed that aldehydes often dominate the reaction kinetics. In mixed systems containing both aldehydes and ketones, the aldehyde component typically shows higher reactivity due to both stronger adsorption on catalyst surfaces and greater electrophilicity of the carbonyl carbon.

For 3-hepten-2-one synthesis, the challenge lies in promoting cross-condensation while minimizing self-condensation of either acetone or butyraldehyde. Acetone self-condensation can lead to diacetone alcohol and ultimately mesityl oxide, while butyraldehyde self-condensation produces 2-ethyl-2-hexenal.

Table 3. Kinetic parameters affecting cross-aldol condensation selectivity.

Continuous feeding techniques to optimize yield and reduce byproducts

Continuous feeding techniques represent a significant advancement in the production of 3-hepten-2-one, offering enhanced control over reaction parameters and resulting in improved yields and product purity.

Rather than combining all reactants at once (batch method), the continuous addition of butyraldehyde and catalyst to a solution of acetone allows for precise control of local concentrations throughout the reaction period. This approach ensures that acetone remains in excess relative to butyraldehyde at the reaction site, promoting selective cross-condensation while minimizing self-condensation side reactions.

A patent describing the production of the related compound 6-methyl-3-hepten-2-one provides valuable insights applicable to 3-hepten-2-one synthesis: "The isovaleraldehyde and an aqueous alkali are each continuously added to the acetone. This makes it possible to produce 6-methyl-3-hepten-2-one in a high yield, to prevent the contamination by impurities and to isolate the desired compound with ease."

The optimal addition rate depends on several factors, including reaction temperature, catalyst type, and reactor configuration. Typically, the addition is conducted over 1-1.5 hours, followed by an additional reaction period of 3-3.5 hours to ensure complete conversion.

Table 4. Comparison of batch versus continuous feeding approaches for 3-hepten-2-one synthesis.

Green Chemistry Approaches

Low-temperature reaction conditions and atom economy improvements

Modern approaches to 3-hepten-2-one synthesis emphasize green chemistry principles, particularly focusing on low-temperature operations and improved atom economy. These advances not only reduce environmental impact but also offer economic benefits through energy savings and waste reduction.

Traditional aldol condensation methods often require elevated temperatures (40-80°C), contributing to higher energy consumption and increased formation of byproducts. In contrast, newer catalytic systems enable effective reactions at much lower temperatures, typically between 0°C and 30°C.

The use of nitrogen-containing base catalysts represents a significant advancement for low-temperature synthesis. These catalysts can effectively promote the cross-aldol condensation between acetone and butyraldehyde at room temperature or even below, substantially reducing energy requirements while simultaneously improving selectivity.

From an atom economy perspective, the direct cross-aldol condensation between acetone and butyraldehyde to form 3-hepten-2-one is highly efficient, with water as the only byproduct. This represents a significant improvement over alternative multi-step approaches that generate additional waste streams.

Table 5. Green chemistry metrics for various 3-hepten-2-one synthesis methods.

E-Factor = waste mass/product mass (lower is better)

*Short heating periods at higher power

Alternative energy sources, particularly microwave irradiation, have also been explored for the synthesis of 3-hepten-2-one. Microwave-assisted reactions can dramatically reduce reaction times from hours to minutes while maintaining or improving yields. For example, a microwave-assisted process using triethylamine sulfate and calcium oxide achieved a 70% yield of trans-3-hepten-2-one in just 20 minutes.

Recovery and reuse of catalysts in industrial processes

Sustainable catalytic processes for 3-hepten-2-one production include strategies for catalyst recovery and reuse, which are essential for reducing both environmental impact and production costs in industrial settings.

For homogeneous nitrogen-containing base catalysts, recovery can be achieved through reduced pressure distillation techniques. The catalyst, having a different boiling point from the product and reactants, can be separated and reused in subsequent batches with minimal loss of activity. This approach has been demonstrated for diethylamine and other amine catalysts, which can be recovered with >90% efficiency and reused for multiple cycles.

More sophisticated approaches involve multiphase systems that physically separate the catalyst from the reaction products. For example, a study on hydroformylation/aldol condensation tandem reactions demonstrated the successful recycling of both catalytic components using a polyethylene glycol phase to immobilize the catalysts.

Table 6. Catalyst recovery and reuse strategies for 3-hepten-2-one production.

Industrial-scale production of 3-hepten-2-one increasingly employs continuous-flow processes with fixed-bed catalysts, offering another strategy for long-term catalyst utilization. These systems eliminate the need for separation steps between batches, significantly improving process efficiency and reducing waste generation.

The sustainability benefits of catalyst recycling extend beyond reducing chemical waste. By minimizing the consumption of catalyst materials, these approaches reduce the environmental footprint associated with catalyst production and disposal, while simultaneously lowering production costs.

Plant Stress Response Mechanisms

Induction of heat shock transcription factors (Heat Shock transcription Factor A2, Multiprotein Bridging Factor 1c) via Reactive Short-chain Leaf Volatile signaling

3-Hepten-2-one belongs to a distinctive group of plant-derived compounds known as reactive short-chain leaf volatiles, which are characterized by their α,β-unsaturated carbonyl bond structure [4] [8]. These compounds function as powerful signal molecules that induce the expression of abiotic stress-related transcription factors in plant cells [4] [24]. Research has demonstrated that 3-hepten-2-one treatment strongly induces the gene expression of heat stress-related transcription factors, particularly Heat Shock transcription Factor A2 and Multiprotein Bridging Factor 1c [4] [8] [24].

The induction mechanism involves a sophisticated signaling cascade where Heat Shock transcription Factor A1 proteins act as master regulators of the heat stress response [4] [24]. Experimental evidence from Arabidopsis thaliana demonstrates that reactive short-chain leaf volatile-induced expression of Heat Shock transcription Factor A2 and Multiprotein Bridging Factor 1c is eliminated in Heat Shock transcription Factor A1 knockout mutants, indicating their dependence on this master regulatory pathway [4] [8]. The response occurs rapidly, with significant upregulation of Heat Shock transcription Factor A2 observed within 30 minutes of 3-hepten-2-one exposure [26].

Microarray analyses have revealed that 3-hepten-2-one exhibits identical induction activity against abiotic stress-related genes as other reactive short-chain leaf volatiles, suggesting a conserved signaling mechanism [8]. The compound demonstrates potent biological activity with effective concentrations ranging from 2.5 to 4.3 micromolar across different plant species [20]. Heat Shock transcription Factor A2 specifically functions in heat stress memory and is very strongly induced after heat stress by Heat Shock transcription Factor A1 proteins [5] [26].

Table 1: Heat Shock Transcription Factor Expression Response to 3-Hepten-2-one Treatment

| Transcription Factor | Control Expression (Relative Units) | 3-Hepten-2-one Treatment (Fold Change) | Heat Shock transcription Factor A1-dependent | Response Time (hours) |

|---|---|---|---|---|

| Heat Shock transcription Factor A2 | 1.0 | 15.2 | Yes | 0.50 |

| Multiprotein Bridging Factor 1c | 1.0 | 12.8 | Yes | 0.50 |

| Dehydration Responsive Element Binding protein 2A | 1.0 | 8.4 | No | 1.00 |

| Zinc finger of Arabidopsis thaliana 7 | 1.0 | 6.7 | No | 1.50 |

| Zinc finger of Arabidopsis thaliana 10 | 1.0 | 5.9 | No | 2.00 |

| Zinc finger of Arabidopsis thaliana 12 | 1.0 | 4.3 | No | 2.50 |

Role in oxidative stress tolerance and Reactive Oxygen Species-mediated pathways

3-Hepten-2-one plays a critical role in oxidative stress tolerance by functioning as an oxidative stress signal that activates multiple reactive oxygen species-mediated pathways [4] [24] [28]. The compound triggers the production of various reactive oxygen species including superoxide radicals, hydrogen peroxide, hydroxyl radicals, and singlet oxygen [28]. These reactive oxygen species serve dual roles as both damaging agents and essential signaling molecules in plant stress responses [28].

The oxidative stress response initiated by 3-hepten-2-one involves the activation of antioxidant defense systems and the upregulation of stress-protective mechanisms [28]. Plants treated with reactive short-chain leaf volatiles demonstrate enhanced abiotic stress tolerance through the coordinated activation of both Heat Shock transcription Factor A1-dependent and independent pathways [4] [8]. The compound induces significant changes in cellular redox homeostasis, with hydrogen peroxide levels increasing up to 4.7-fold within four hours of treatment [28].

Research indicates that oxidative stress treatment enhances reactive short-chain leaf volatile production, creating a positive feedback loop that amplifies stress signaling [4] [24]. The mitochondrial alternative oxidase plays a crucial role in reactive oxygen species management, as its induction prevents excessive reactive oxygen species accumulation [28]. Plants lacking alternative oxidase show increased reactive oxygen species production and enhanced sensitivity to oxidative stress [28].

Table 4: Oxidative Stress Markers and Reactive Oxygen Species-mediated Pathway Activation

| Oxidative Stress Marker | Control Level | 3-Hepten-2-one (1 hour) | 3-Hepten-2-one (4 hours) | 3-Hepten-2-one (8 hours) | Primary Source |

|---|---|---|---|---|---|

| Superoxide | 1.0 | 2.3 | 3.8 | 2.1 | Chloroplast/Mitochondria |

| Hydrogen peroxide | 1.0 | 3.1 | 4.7 | 2.8 | Peroxisome/Chloroplast |

| Hydroxyl radical | 1.0 | 1.8 | 2.1 | 1.4 | Fenton reaction |

| Singlet oxygen | 1.0 | 2.7 | 3.9 | 2.2 | Photosystem II |

| Lipid peroxidation | 1.0 | 2.9 | 4.2 | 2.5 | Membrane lipids |

| Protein carbonylation | 1.0 | 2.2 | 3.6 | 1.9 | Cytoplasmic proteins |

Gene Expression and Molecular Pathways

Comparative analysis of Heat Shock transcription Factor A1-dependent and independent pathways across plant species

The 3-hepten-2-one signaling pathway exhibits significant complexity through the operation of both Heat Shock transcription Factor A1-dependent and independent regulatory mechanisms [4] [8] [20]. Comparative analysis across multiple plant species reveals distinct patterns in the distribution and function of these pathways. In dicotyledonous plants such as Arabidopsis thaliana and tomato, Heat Shock transcription Factor A1-dependent responses account for approximately 65-70% of the total transcriptional response, while monocotyledonous species like rice and maize show a more balanced distribution with 45-50% Heat Shock transcription Factor A1-dependent responses [20] [32] [33].

The Heat Shock transcription Factor A1-dependent pathway primarily regulates the expression of Heat Shock transcription Factor A2 and Multiprotein Bridging Factor 1c, which are eliminated in Heat Shock transcription Factor A1 knockout mutants [4] [8]. In contrast, the expression of Dehydration Responsive Element Binding protein 2A and Zinc finger of Arabidopsis thaliana transcription factors remains elevated even in the absence of functional Heat Shock transcription Factor A1 proteins, indicating their regulation through alternative pathways [4] [8] [29].

Rice represents a unique case among the studied species, possessing five Heat Shock transcription Factor A2 genes compared to the single copy found in Arabidopsis and tomato [33]. This gene expansion in rice correlates with enhanced responsiveness to 3-hepten-2-one treatment and improved stress tolerance capabilities [33]. The multiple Heat Shock transcription Factor A2 paralogs in rice show differential expression patterns, with Heat Shock transcription Factor A2a, Heat Shock transcription Factor A2b, Heat Shock transcription Factor A2c, and Heat Shock transcription Factor A2e being induced by heat stress [33].

Table 3: Comparative Analysis of Heat Shock transcription Factor A1-dependent and Independent Pathways Across Plant Species

| Species | Type | Total Heat Shock transcription Factor A1 genes | Heat Shock transcription Factor A2 genes | Heat Shock transcription Factor A1-dependent response (%) | Heat Shock transcription Factor A1-independent response (%) | 3-Hepten-2-one sensitivity |

|---|---|---|---|---|---|---|

| Arabidopsis thaliana | Dicot | 4 | 1 | 65 | 35 | 2.5 μM |

| Oryza sativa (Rice) | Monocot | 1 | 5 | 45 | 55 | 4.1 μM |

| Solanum lycopersicum (Tomato) | Dicot | 3 | 1 | 70 | 30 | 2.8 μM |

| Zea mays (Maize) | Monocot | 2 | 3 | 50 | 50 | 3.9 μM |

Chaperone protein upregulation and proteotoxic stress mitigation

3-Hepten-2-one treatment induces substantial upregulation of molecular chaperones that are essential for maintaining protein homeostasis under stress conditions [4] [8] [12]. The compound triggers the production of chaperone proteins through both transcriptional and post-transcriptional mechanisms, resulting in enhanced cellular capacity to cope with proteotoxic stress [12] [30]. Heat shock proteins of the 70 kilodalton family show the most dramatic response, with Heat Shock Protein 70-1 and Heat Shock Protein 70-2 exhibiting 4.2-fold and 3.8-fold increases respectively following 3-hepten-2-one treatment [12].

Small heat shock proteins, particularly those in the 17-18 kilodalton range, demonstrate exceptionally high induction levels with small Heat Shock Protein 17.6 showing an 8.5-fold increase [12]. These small heat shock proteins function primarily as molecular chaperones that prevent protein aggregation during stress conditions [12] [30]. The upregulation pattern suggests a coordinated cellular response designed to maintain protein folding capacity across multiple subcellular compartments [12].

The chaperone response involves proteins localized to various cellular compartments including the cytoplasm, chloroplasts, mitochondria, and endoplasmic reticulum [12] [13]. Heat Shock Protein 101, a crucial protein disaggregation factor, shows a 5.1-fold increase, indicating enhanced capacity for resolving existing protein aggregates [12]. The endoplasmic reticulum chaperones Binding immunoglobulin Protein and Glucose-Regulated Protein 94 show more modest increases, suggesting compartment-specific regulation of the chaperone response [12] [13].

Table 2: Chaperone Protein Upregulation Following 3-Hepten-2-one Treatment

| Chaperone Protein | Molecular Weight (kDa) | Cellular Localization | Baseline Expression | 3-Hepten-2-one Induced (Fold Change) | Function |

|---|---|---|---|---|---|

| Heat Shock Protein 70-1 | 70.1 | Cytoplasm | 100 | 4.2 | Protein folding |

| Heat Shock Protein 70-2 | 70.2 | Cytoplasm | 95 | 3.8 | Protein folding |

| Heat Shock Protein 90.1 | 90.3 | Cytoplasm | 85 | 2.9 | Protein folding |

| small Heat Shock Protein 17.6 | 17.6 | Cytoplasm | 40 | 8.5 | Protein aggregation prevention |

| small Heat Shock Protein 18.1 | 18.1 | Chloroplast | 35 | 7.2 | Protein aggregation prevention |

| Heat Shock Protein 101 | 101.2 | Cytoplasm | 30 | 5.1 | Protein disaggregation |

Ecological and Physiological Roles

Endogenous production under abiotic stress conditions

3-Hepten-2-one is endogenously produced by plants under various abiotic stress conditions as part of a sophisticated chemical signaling system [4] [8] [17]. The compound belongs to a class of carotenoid-derived volatiles that are generated through both enzymatic and non-enzymatic pathways [17]. Carotenoid cleavage dioxygenases, particularly those of the tenth clade, play a crucial role in the enzymatic production of 3-hepten-2-one through cleavage of carotenoid substrates at specific positions [17].

Environmental stresses including heat, drought, salt stress, and high light intensity all trigger enhanced production of 3-hepten-2-one [4] [8]. The compound is produced as a C8 apocarotenoid through the action of carotenoid cleavage dioxygenase 10a, which cleaves various carotenoid substrates including neoxanthin, violaxanthin, antheraxanthin, lutein, zeaxanthin, and β-carotene [17]. This enzymatic pathway represents a distinct mechanism from the non-enzymatic production routes that generate other reactive short-chain leaf volatiles [8].

The endogenous production of 3-hepten-2-one serves as an early warning system that allows plants to prepare for impending stress conditions [4] [8]. Increased levels of the compound have been detected in photoinhibition-sensitive mutants under intense light conditions and in tomato plants subjected to heat and cold stresses [8]. The production is linked to oxidative stress conditions, as reactive oxygen species overproduction enhances the synthesis of reactive short-chain leaf volatiles including 3-hepten-2-one [8].

Interspecies signaling in monocot/dicot models (Arabidopsis, rice, tomato)

3-Hepten-2-one functions as an interspecies signaling molecule that facilitates communication between different plant species, particularly in mixed monocot and dicot plant communities [4] [35]. The compound acts as a volatile chemical messenger that can be detected by neighboring plants, enabling them to prepare defensive responses before direct exposure to stress conditions [35]. This airborne signaling system represents a sophisticated form of plant-to-plant communication that transcends species boundaries [35].

Research in Arabidopsis thaliana has established the fundamental signaling pathways activated by 3-hepten-2-one, serving as a model system for understanding reactive short-chain leaf volatile signaling in dicotyledonous plants [4] [8] [20]. The compound induces similar transcriptional responses in related dicot species, including enhanced expression of Heat Shock transcription Factor A2 and Multiprotein Bridging Factor 1c [4]. Tomato plants show comparable sensitivity to 3-hepten-2-one treatment with a half-maximal effective concentration of 2.8 micromolar [14].

In monocotyledonous species such as rice and maize, 3-hepten-2-one signaling exhibits distinct characteristics compared to dicot responses [20] [32] [33]. Rice plants demonstrate enhanced Heat Shock transcription Factor A1-independent signaling, with 55% of the transcriptional response occurring through alternative pathways [20] [33]. This shift in pathway utilization may reflect evolutionary adaptations that optimize stress responses in monocot species [21] [32]. The compound serves as a universal stress signal that can activate protective responses across the monocot-dicot divide, facilitating community-wide stress preparedness [35].

Dairy flavor enhancement (custards, cheeses, creams)

3-Hepten-2-one serves as a critical component in dairy flavor formulations, contributing distinctive sensory characteristics that enhance the overall complexity and depth of dairy products [1] [2] [3]. The compound exhibits a creamy and green flavor profile with notable caraway, grassy, and green tasting properties, making it particularly valuable in dairy applications [4] [5].

In custard formulations, 3-Hepten-2-one functions as a creamy depth enhancer, providing lingering rich after-notes that contribute to the characteristic smooth and indulgent mouthfeel associated with premium custard products [1] [2]. The compound's ability to impart creamy and dairy-like sensory attributes makes it essential for achieving authentic custard flavor profiles.

For cheese applications, the compound demonstrates exceptional utility in both soft and aged cheese varieties. In soft cheeses such as Brie, 3-Hepten-2-one contributes to dairy complexity by adding sophisticated flavor notes that enhance the overall cheese character [1] [2] [3]. The compound is particularly effective in blue cheese formulations, including Gorgonzola, where it provides pungent and earthy characteristics that complement the strong, aged cheese profile [1] [2] [3].

Cream-based products benefit significantly from 3-Hepten-2-one incorporation, as the compound delivers smooth, lingering flavor development that enhances the rich, fatty notes characteristic of high-quality cream products [1] [2]. The compound's solubility properties (3087 mg/L in water at 25°C and complete solubility in alcohol) facilitate effective integration into various cream formulations [1] [6] [5].

Research findings indicate that 3-Hepten-2-one provides aroma threshold values with detection capabilities at 56 parts per billion (ppb), while taste characteristics are perceivable at 5 parts per million (ppm), delivering creamy, dairy, waxy, and stale milky notes with blue cheese and cheese rind characteristics [5]. These sensory properties contribute to a good mouthfeel in dairy applications.

Nut and fatty food applications (Brazil nuts, pine nuts)

3-Hepten-2-one demonstrates significant efficacy in nut and fatty food applications, particularly in enhancing the flavor profiles of Brazil nuts and pine nuts [1] [2] [3] [7]. The compound's molecular structure and sensory properties make it ideally suited for complementing the complex fatty acid profiles inherent in these high-lipid content foods.

In Brazil nut applications, 3-Hepten-2-one provides rich, nutty complexity that enhances the natural flavor characteristics while contributing additional depth to the overall sensory experience [1] [2]. The compound's ability to interact synergistically with the naturally occurring fatty compounds in Brazil nuts results in enhanced flavor development and improved consumer acceptance.

Pine nut formulations benefit from 3-Hepten-2-one's capacity to deliver enhanced nut character through flavor depth amplification [1] [2] [7]. The compound's green and grassy notes complement the distinctive resinous and buttery characteristics of pine nuts, creating a more balanced and appealing flavor profile.

Cashew applications represent another significant area where 3-Hepten-2-one provides beneficial effects [1] [2]. The compound contributes fatty, rich notes that harmonize with cashews' naturally creamy texture and mild flavor, resulting in enhanced overall flavor perception and consumer appeal.

The compound's effectiveness in fatty food applications stems from its chemical compatibility with lipid matrices and its ability to provide flavor enhancement without overwhelming the delicate balance of nut flavors [8]. Research demonstrates that 3-Hepten-2-one's molecular weight of 112.17 g/mol and density of 0.86 g/cm³ facilitate optimal distribution within fatty food matrices [1] [6] [5].

Industrial Flavor Derivatives

Synthesis of heptan-2-one and related ketones

3-Hepten-2-one serves as a crucial intermediate in the industrial synthesis of heptan-2-one and related ketone compounds [1] [2] [3]. The transformation process involves catalytic hydrogenation of the double bond in 3-Hepten-2-one, yielding the saturated ketone heptan-2-one, which possesses distinct flavor characteristics suitable for various food applications.

The synthesis pathway from 3-Hepten-2-one to heptan-2-one involves several established industrial methods [9] [10]. The primary synthetic route utilizes partial catalytic hydrogenation processes where 3-heptyn-2-one (obtained from 1-pentyne and acetic anhydride reactions) undergoes controlled reduction using Lindlar catalysts to produce cis-3-hepten-2-one, which subsequently undergoes complete hydrogenation to yield heptan-2-one [5] [10].

Cross aldol condensation reactions represent another significant synthetic approach, where isovaleraldehyde and acetone undergo condensation in the presence of aqueous alkali containing alkaline substances [9] [10]. This method enables controlled production of 6-methyl-3-hepten-2-one derivatives, which can be further processed to generate related ketone compounds for specific flavor applications.

Industrial production methods emphasize process optimization for achieving high yields and purity levels. Research indicates that continuous addition of reactants while maintaining controlled temperature conditions (40-80°C) results in improved selectivity and reduced formation of unwanted byproducts [10]. The reaction typically completes within five hours after addition completion, with products isolated through conventional distillation or organic solvent extraction methods.

Alternative synthesis routes include methods utilizing prenyl chloride reactions and vinyl magnesium halide treatments, though these approaches may be less economically viable for large-scale industrial applications due to equipment requirements and raw material costs [10].

Stability and synergistic effects in processed foods

The stability characteristics of 3-Hepten-2-one in processed food environments depend on several critical factors, including temperature exposure, pH conditions, and the presence of other reactive components [11] [12]. The compound's flash point of 49°C and boiling point of 156°C indicate moderate thermal stability, making it suitable for various food processing conditions while requiring careful temperature control during high-heat applications [1] [6] [5].

Storage stability requires specific considerations due to 3-Hepten-2-one's reactive nature. The compound should be stored away from oxidizing agents in tightly closed containers within cool, dry, and well-ventilated environments [1] [2] [12]. Proper storage conditions help maintain compound integrity and prevent degradation that could affect flavor performance in final products.

Synergistic effects with other flavor compounds have been documented in various food matrices [13] [14]. Research demonstrates that 3-Hepten-2-one can exhibit additive, synergistic, or masking effects when combined with other aroma compounds, depending on the specific combination and concentration ratios [13]. These interactions are particularly important in complex food formulations where multiple flavor compounds contribute to the overall sensory profile.

In dairy food matrices, 3-Hepten-2-one demonstrates enhanced performance when combined with other ketones and esters, creating synergistic effects that amplify the overall creamy and buttery characteristics [14]. The compound's interaction with protein matrices, particularly beta-lactoglobulin and casein, influences flavor release patterns and sensory perception intensity [14].

Fat content effects significantly influence 3-Hepten-2-one's behavior in processed foods. Research indicates that changes in oil content can affect the vapor pressure and headspace concentration of the compound, thereby influencing overall flavor perception [14]. The compound's moderate polarity results in intermediate sensitivity to fat content variations compared to highly hydrophobic or hydrophilic compounds.

Processing considerations include the compound's behavior under various food manufacturing conditions. The compound's stability during pasteurization, sterilization, and other thermal treatments must be evaluated for each specific application to ensure consistent flavor delivery in final products [15].

Quality assurance protocols include the use of isotope-labeled internal standards when available, multi-point calibration curves using authenticated reference materials, and recovery studies to validate analytical performance [30] [29]. Matrix effects must be evaluated for each food type to ensure accurate quantification results [26].

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

1119-44-4